Eudragit L 30D

Vue d'ensemble

Description

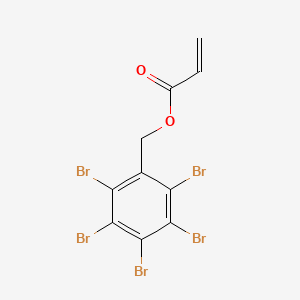

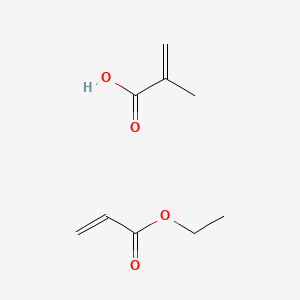

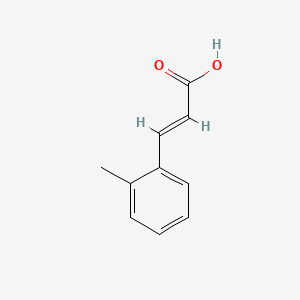

“2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate” is a polymer that is formed by the reaction of 2-methyl-2-propenoic acid and ethyl 2-propenoate . It is also known as a copolymer of methacrylic acid and ethyl acrylate .

Synthesis Analysis

The synthesis of this polymer involves the polymerization of 2-methyl-2-propenoic acid (also known as methacrylic acid) and ethyl 2-propenoate (ethyl acrylate) . The exact method of synthesis can vary, but it typically involves free radical polymerization .Physical And Chemical Properties Analysis

This polymer is described as a white or almost white, free-flowing powder . It is practically insoluble in water, but freely soluble in anhydrous ethanol and a 40 g/L solution of sodium hydroxide . Its density is reported to be between 1.062-1.072 .Applications De Recherche Scientifique

Enrobage entérique

Eudragit L 30D est couramment utilisé pour l'enrobage entérique des formes pharmaceutiques orales. Cette application tire parti de la capacité du polymère à se dissoudre aux niveaux de pH plus élevés présents dans l'intestin, protégeant le principe actif (API) de l'environnement acide de l'estomac . Cette propriété garantit que le médicament est libéré là où son absorption est optimale, ce qui améliore l'efficacité thérapeutique et réduit les effets secondaires.

Administration ciblée de médicaments

La solubilité pH-dépendante du polymère permet également une administration ciblée de médicaments. En manipulant le rapport de l'acide méthacrylique aux monomères à base de méthacrylate, les chercheurs peuvent concevoir des systèmes d'administration de médicaments qui libèrent l'API à des endroits spécifiques dans le tractus gastro-intestinal . Ce ciblage précis est crucial pour les médicaments qui nécessitent une action localisée ou qui ont une stabilité limitée dans certains environnements de pH.

Formulations à libération prolongée

This compound est essentiel à la création de formulations à libération prolongée. Ces formulations sont conçues pour libérer l'API lentement sur une période prolongée, maintenant une concentration médicamenteuse constante dans la circulation sanguine et minimisant la fréquence de dosage . Cela améliore non seulement la conformité du patient, mais assure également un effet thérapeutique plus stable.

Masquage du goût

Une autre application importante d'this compound est le masquage du goût. Le polymère peut encapsuler les API ayant un goût désagréable, empêchant leur libération dans la cavité buccale et améliorant ainsi la conformité du patient . Ceci est particulièrement bénéfique pour les patients pédiatriques et gériatriques qui sont sensibles au goût des médicaments.

Impression 3D de produits pharmaceutiques

La nature thermoplastique d'this compound a étendu son utilisation à l'impression 3D de produits pharmaceutiques . Cette application innovante permet la production de systèmes d'administration de médicaments complexes avec des caractéristiques de dosage et de libération précises. Elle ouvre également des possibilités pour la médecine personnalisée, où les dosages et les combinaisons médicamenteuses peuvent être personnalisés pour chaque patient.

Formation de nanoparticules

This compound peut être utilisé pour former des nanoparticules pour l'administration de médicaments . Ces nanoparticules peuvent encapsuler les API, les protégeant de la dégradation et permettant une libération contrôlée. Cette application de nanotechnologie est particulièrement prometteuse pour le ciblage des médicaments vers des tissus spécifiques ou la traversée de barrières biologiques telles que la barrière hémato-encéphalique.

Extrusion à chaud

Dans le domaine de l'extrusion à chaud (HME), this compound sert de matrice porteuse pour les API . L'HME est un procédé sans solvant qui produit des dispersions uniformes de l'API dans la matrice polymère, améliorant la solubilité et la biodisponibilité des médicaments peu solubles dans l'eau.

Formation de film pour les patchs transdermiques

Enfin, la capacité de formation de film d'this compound est utilisée dans le développement de patchs transdermiques . Ces patchs délivrent des médicaments par la peau, offrant une voie d'administration alternative pour les patients qui peuvent avoir des difficultés avec les dosages oraux ou qui nécessitent une libération constante de médicaments au fil du temps.

Safety and Hazards

This polymer is classified as a hazardous substance, with hazard statements H332 (Harmful if inhaled) and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mécanisme D'action

Target of Action

Eudragit L 30D, also known as Eudragit L 100-55 or 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate, is primarily targeted at the gastrointestinal tract . It is used in the pharmaceutical industry for the development of oral solid dosage forms . The primary role of this compound is to protect the active pharmaceutical ingredient (API), enhance drug effectiveness, and reduce formulation risk .

Mode of Action

This compound interacts with its targets by forming a coating around the drug . This coating improves swallowability, masks unpleasant tastes or odors, and protects the API from environmental influences such as light, moisture, or oxygen . It is insoluble in saliva and readily soluble in the stomach for fast drug absorption .

Biochemical Pathways

This compound affects the drug delivery pathway. It is an anionic copolymer based on methacrylic acid and ethyl acrylate . The ratio of the free carboxyl groups to the ester groups is approximately 1:1 . The monomers are randomly distributed along the copolymer chain . This unique structure allows this compound to control the release of the drug in the body .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its role in drug delivery. It can be used individually or in combination with other polymers to match virtually any target release profile including immediate, delayed, sustained, pulsatile, accelerated, and zero-order release . This flexibility allows for precise control over the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the controlled release of the drug. By forming a protective coating around the drug, this compound ensures that the drug is released at the right place and at the right time in the body . This results in improved drug effectiveness and reduced risk of side effects .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is soluble above pH 5.5, which means it can release the drug in the mid to upper small intestine . Furthermore, this compound is compatible with all relevant process technologies including film coating, melt, wet or dry granulation, hot melt extrusion, micro-encapsulation, and spray drying . This makes it highly adaptable to different manufacturing environments .

Propriétés

IUPAC Name |

ethyl prop-2-enoate;2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRSXZBSIRSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-88-8 | |

| Record name | Ethyl acrylate-methacrylic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30905271 | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

25212-88-8, 100218-76-6 | |

| Record name | Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025212888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

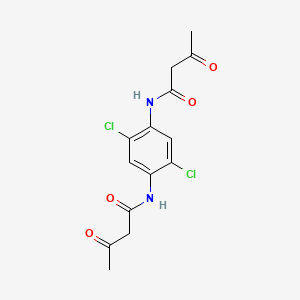

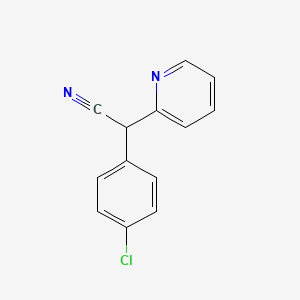

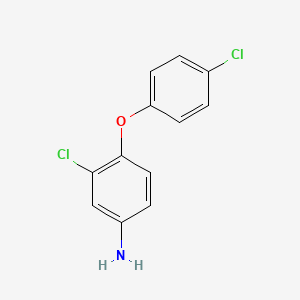

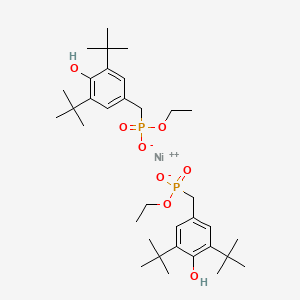

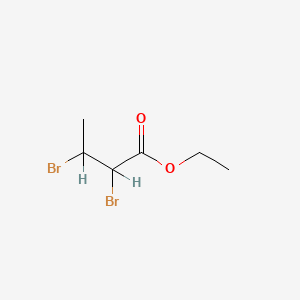

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Eudragit L 100-55?

A1: Eudragit L 100-55 is a copolymer of methacrylic acid and ethyl acrylate. It is an anionic copolymer with a ratio of free carboxyl groups to ester groups of approximately 1:1.

Q2: What is the significance of the anionic nature of Eudragit L 100-55?

A2: The anionic nature of Eudragit L 100-55, due to the presence of carboxyl groups, makes it soluble in media with a pH above 5.5. [] This pH-dependent solubility is crucial for its application in enteric coatings, preventing drug release in the acidic environment of the stomach and allowing release in the higher pH of the small intestine. [, , , ]

Q3: Does Eudragit L 100-55 interact with other excipients?

A3: Yes, Eudragit L 100-55 can interact with other excipients. For instance, it can form interpolyelectrolyte complexes with cationic polymers like chitosan, influencing drug release profiles. [, ] It can also interact with plasticizers like triethyl citrate, affecting its viscosity and film-forming properties. []

Q4: How does Eudragit L 100-55 contribute to drug stability?

A4: Eudragit L 100-55 can enhance the stability of drugs, particularly those prone to degradation in acidic environments. By acting as an enteric coating, it protects the drug from the acidic pH of the stomach. [, , ]

Q5: What are the advantages of using Eudragit L 100-55 in aqueous dispersions?

A5: Aqueous dispersions of Eudragit L 100-55 offer advantages over organic solvent-based systems, including: * Reduced environmental impact [] * Lower toxicity concerns [] * Enhanced safety during manufacturing []

Q6: How does the addition of plasticizers impact Eudragit L 100-55 films?

A6: Plasticizers, such as triethyl citrate, can significantly impact the properties of Eudragit L 100-55 films. Increasing plasticizer concentration: * Reduces melt viscosity, improving film formation [] * Increases surface free energy, potentially influencing drug release []

Q7: What is the role of Eudragit L 100-55 in controlled drug delivery?

A7: Eudragit L 100-55 plays a key role in controlled drug delivery by: * Acting as a rate-controlling polymer in matrix tablets [, ] * Providing pH-dependent release in enteric-coated formulations [, , ] * Enabling targeted drug delivery to the colon [, , ]

Q8: Can Eudragit L 100-55 be used to enhance the bioavailability of poorly soluble drugs?

A8: Yes, Eudragit L 100-55 has been investigated for its potential to improve the bioavailability of poorly water-soluble drugs. By forming solid dispersions, it can increase drug dissolution rate and potentially enhance absorption. [, , , ]

Q9: How does Eudragit L 100-55 contribute to taste masking?

A9: Due to its film-forming properties, Eudragit L 100-55 can effectively mask the unpleasant taste of certain drugs when incorporated into oral dosage forms. [, , ]

Q10: Are there alternatives to Eudragit L 100-55 in pharmaceutical formulations?

A10: While Eudragit L 100-55 offers numerous benefits, alternative polymers like HPMC (hydroxypropyl methylcellulose) or other Eudragit grades (e.g., Eudragit S 100, Eudragit RL 100) with different release characteristics are available. The choice depends on the desired drug release profile and the specific formulation requirements. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)